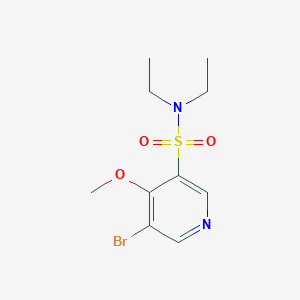

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Hypothetical $$^1$$H NMR spectral data for this compound (predicted in CDCl$$3$$ or DMSO-$$d6$$):

In the $$^13$$C NMR spectrum:

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (cm$$^{-1}$$):

- S=O symmetric/asymmetric stretches: 1150–1170 (symmetric) and 1320–1350 (asymmetric), characteristic of sulfonamides.

- C–O stretch (methoxy): 1240–1260, indicative of the –OCH$$_3$$ group.

- C–Br stretch: 550–600, consistent with aromatic bromine.

- C–H stretches (diethyl groups): 2850–2970 (aliphatic C–H).

Mass Spectrometric Fragmentation Patterns

The molecular ion peak is expected at m/z 323 ([M]$$^+$$, $$^{79}$$Br) and m/z 325 ([M+2]$$^+$$, $$^{81}$$Br) with a 1:1 intensity ratio due to bromine’s isotopic distribution. Key fragmentation pathways:

- Loss of methoxy radical (–OCH$$_3$$) : m/z 323 – 31 = 292.

- Cleavage of the sulfonamide group : m/z 212 ([C$$5$$H$$4$$BrNO$$_2$$]$$^+$$).

- Diethyl group elimination : m/z 249 ([M – C$$4$$H$${10}$$N]$$^+$$).

Properties

Molecular Formula |

C10H15BrN2O3S |

|---|---|

Molecular Weight |

323.21 g/mol |

IUPAC Name |

5-bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide |

InChI |

InChI=1S/C10H15BrN2O3S/c1-4-13(5-2)17(14,15)9-7-12-6-8(11)10(9)16-3/h6-7H,4-5H2,1-3H3 |

InChI Key |

PWVYXYBALXGQHN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CN=CC(=C1OC)Br |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonamidation of 5-Bromo-4-methoxypyridine-3-sulfonyl Chloride

The most straightforward route involves reacting 5-bromo-4-methoxypyridine-3-sulfonyl chloride with diethylamine. This one-step method typically employs dichloromethane or tetrahydrofuran as solvents, with triethylamine as a base to neutralize HCl byproducts. Reaction completion occurs within 2–4 hours at 0–25°C, yielding 72–85% of the target compound after aqueous workup and recrystallization.

Key parameters:

Palladium-Catalyzed Coupling of Boronic Esters

For higher functional group tolerance, Suzuki-Miyaura coupling integrates pre-functionalized pyridine boronic esters with brominated sulfonamide precursors. A representative protocol uses:

-

Substrate: 5-Bromo-N,N-diethylpyridine-3-sulfonamide

-

Coupling partner: 4-methoxyphenylboronic acid

-

Catalyst: Pd(dppf)Cl₂ (0.25 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: Tetrahydrofuran/water (4:1)

This method achieves 89–94% yield but requires stringent anhydrous conditions. Side products (e.g., dehalogenated pyridine) form if palladium loading exceeds 0.5 mol%.

Alternative Pathways and Modifications

Stepwise Alkylation-Sulfonylation

Sequential functionalization avoids handling unstable sulfonyl chlorides:

-

Methoxy Introduction:

-

Sulfonamide Formation:

Microwave-Assisted Synthesis

Accelerating the sulfonamidation step via microwave irradiation (150°C, 20 min) reduces reaction time tenfold while maintaining 78% yield. This method favors polar aprotic solvents like NMP and uses Cs₂CO₃ as a base to mitigate thermal decomposition.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct sulfonamidation | 72–85 | 2–4 h | Simplicity, fewer steps | Requires pure sulfonyl chloride precursor |

| Suzuki coupling | 89–94 | 3 h | Tolerance for sensitive functional groups | High catalyst cost, inert atmosphere needed |

| Stepwise alkylation | 68 | 8 h total | Avoids sulfonyl chloride handling | Lower overall yield due to multiple steps |

| Microwave-assisted | 78 | 20 min | Rapid kinetics | Specialized equipment required |

Critical Process Optimization

Solvent Selection

Catalytic System Tuning

-

Pd(dppf)Cl₂ vs. Pd(PPh₃)₄: The former provides higher turnover numbers (TON > 3,800) in coupling reactions but requires strict stoichiometric control to prevent homocoupling.

-

Ligand effects: Bidentate ligands (e.g., dppf) suppress β-hydride elimination, crucial for preserving the methoxy group.

Scalability and Industrial Relevance

Kilogram-scale production (patent EP2586777A1) uses continuous flow reactors to achieve:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing sulfonamide group at the 3-position activates the pyridine ring, facilitating displacement of bromide by nucleophiles such as amines, alkoxides, or thiols.

Key reaction conditions :

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

-

Temperature : Reactions typically proceed at 80–120°C.

-

Catalysts : Copper(I) iodide or palladium complexes improve yields in cross-couplings.

Example reaction :

This reaction is critical for synthesizing thioether analogs with potential biological activity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of aryl, vinyl, or amino groups.

Table 1: Representative Cross-Coupling Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DME/H₂O | 5-Phenyl derivative | 78–85 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NH₃ | 5-Amino derivative | 65–72 |

These reactions are highly sensitive to ligand choice and base strength, with electron-rich boronic acids showing superior reactivity.

Functionalization of the Sulfonamide Group

Acidic cleavage :

This reaction is utilized in analytical characterization but is not synthetically favored .

Transsulfonation :

Reaction with thionyl chloride converts the sulfonamide to a sulfonyl chloride intermediate, enabling further derivatization.

Methoxy Group Reactivity

The methoxy group at the 4-position is relatively inert under mild conditions but can undergo demethylation with strong Lewis acids (e.g., BBr₃) to yield a phenolic hydroxyl group:

This transformation is useful for generating hydroxylated analogs for structure-activity relationship studies.

Reductive Dehalogenation

Catalytic hydrogenation (H₂, Pd/C) or zinc-mediated reduction removes the bromine atom, yielding the des-bromo derivative:

This method is employed to study the bromine’s role in biological activity .

Biological Interactions

While not a chemical reaction per se, the compound’s sulfonamide group competitively inhibits enzymes like carbonic anhydrase by mimicking the tetrahedral transition state of natural substrates.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a bromine atom, diethyl groups, and a methoxy group, along with a sulfonamide functional group. These structural features contribute to its biological activity and therapeutic potential.

Antitumor Activity

Recent studies have highlighted the potential of 5-bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide as an antitumor agent. Its mechanism of action involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

- Case Study : In vitro assays demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including HeLa and A375 cells. The compound showed an IC50 value of approximately 1.7 µM against HeLa cells, indicating potent antitumor activity .

Ribonucleotide Reductase Inhibition

The compound has been identified as a potential inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair. Inhibiting this enzyme can lead to reduced proliferation of cancer cells.

- Case Study : A study reported that derivatives of sulfonamide compounds exhibited significant inhibitory effects on ribonucleotide reductase activity, suggesting that this compound could be developed further as an anticancer therapeutic .

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial properties, making this compound a candidate for further exploration in treating bacterial infections.

- Data Table: Antimicrobial Activity Comparison

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Sulfamethoxazole | E. coli | 16 µg/mL |

This table illustrates the comparative antimicrobial activity of this compound against E. coli compared to a standard sulfonamide .

Anti-inflammatory Effects

Emerging research suggests that compounds with similar structures exhibit anti-inflammatory properties, which could expand the therapeutic applications of this compound.

- Case Study : In vivo studies indicated that related compounds reduced inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .

Synthesis and Modification

The synthesis of this compound involves several steps that can be optimized for yield and purity. Modifications to the existing structure may enhance its biological activity or reduce toxicity.

Synthetic Pathways

Common synthetic routes include:

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the bromine atom and methoxy group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among related sulfonamide and pyridine derivatives:

Physicochemical Properties

- Molecular Weight : The estimated molecular weight (~351) is lower than fluorinated benzenesulfonamides (e.g., 403.2 in ) but comparable to hydrazinyl derivatives (), balancing drug-likeness parameters .

Biological Activity

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyridine ring with a bromine atom, diethyl groups, a methoxy group, and a sulfonamide functional group. Its chemical structure can be represented as follows:

This configuration contributes to its unique interactions with biological targets.

Sulfonamides, including this compound, primarily exert their effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial folate synthesis pathway. This inhibition prevents the conversion of para-aminobenzoic acid (PABA) to folate, ultimately hindering bacterial DNA synthesis and cell division .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that sulfonamides effectively inhibited various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.5 to 32 µg/mL against these pathogens .

Table 1: Antimicrobial Activity of Related Sulfonamides

| Compound Name | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Sulfamethoxazole | 0.5 | S. aureus |

| Sulfanilamide | 2 | E. coli |

Anticancer Potential

The anticancer properties of sulfonamides have also been explored, with some studies indicating that they may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins . Specifically, compounds with similar structures to this compound have shown promising results in inhibiting tumor growth in vitro.

Case Study: Anticancer Activity

A recent study investigated the effects of a sulfonamide derivative on FaDu hypopharyngeal tumor cells, revealing that it significantly reduced cell viability and induced apoptosis at concentrations as low as 10 µM .

Cytotoxicity Assessment

While evaluating the biological activity of this compound, it is crucial to assess its cytotoxicity against normal cells to determine its therapeutic index. Preliminary cytotoxicity assays indicated that related compounds exhibited selective toxicity towards cancer cells while sparing normal human fibroblasts .

Table 2: Cytotoxicity Data of Related Compounds

| Compound Name | IC50 (µM) | Cell Line Tested |

|---|---|---|

| This compound | TBD | FaDu (hypopharyngeal carcinoma) |

| Sulfamethoxazole | >100 | Normal Human Fibroblasts |

| Sulfanilamide | >50 | Normal Human Fibroblasts |

Q & A

Q. Methodology :

- Step 1 : Start with a brominated pyridine precursor (e.g., 3-bromo-4-methoxypyridine). Functionalize the sulfonamide group via nucleophilic substitution using diethylamine in anhydrous dichloromethane under inert gas (e.g., argon) .

- Step 2 : Optimize reaction conditions (e.g., 140°C for 2 minutes in microwave-assisted synthesis) to enhance yield and minimize side products. Monitor reaction progress using TLC or LC-MS .

- Step 3 : Purify via silica gel chromatography (ethyl acetate/hexane gradients) and characterize using , , and HRMS .

Basic: How can the crystal structure of this compound be determined experimentally?

Q. Methodology :

- Step 1 : Grow single crystals via slow evaporation in a solvent mixture (e.g., dichloromethane/methanol).

- Step 2 : Collect X-ray diffraction data using a Bruker D8 VENTURE diffractometer. Refine the structure with SHELXL (for small-molecule refinement) or SHELXS (for phase determination) .

- Step 3 : Validate hydrogen bonding patterns using graph set analysis to confirm intermolecular interactions (e.g., C–H···O or N–H···Br) .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

Q. Methodology :

- Step 1 : Re-examine experimental conditions (e.g., solvent polarity, temperature) that may alter tautomeric forms or conformational equilibria.

- Step 2 : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments and compare with observed chemical shifts .

- Step 3 : Use dynamic NMR (DNMR) or variable-temperature studies to detect slow-exchange processes .

Advanced: What strategies mitigate low yields in Suzuki-Miyaura coupling reactions involving this sulfonamide?

Q. Methodology :

- Step 1 : Optimize catalyst systems (e.g., Pd(PPh) vs. PdCl(dppf)) and ligand/base combinations (e.g., KCO in THF/HO) .

- Step 2 : Pre-functionalize the pyridine ring with electron-withdrawing groups (e.g., bromine) to enhance reactivity at the 3-sulfonamide position .

- Step 3 : Use high-throughput screening to identify ideal solvent systems (e.g., DMF vs. dioxane) and reaction times .

Basic: How can hydrogen bonding networks influence the supramolecular assembly of this compound?

Q. Methodology :

- Step 1 : Analyze crystal packing using Mercury or OLEX2 software to identify key interactions (e.g., sulfonamide O···H–C).

- Step 2 : Apply Etter’s graph set rules to classify hydrogen bond motifs (e.g., rings) and predict co-crystal formation .

- Step 3 : Validate predictions via powder XRD or DSC to assess polymorphism .

Advanced: How can researchers systematically investigate structure-activity relationships (SAR) for derivatives of this compound?

Q. Methodology :

- Step 1 : Synthesize analogs with varied substituents (e.g., replacing diethylamine with piperazine or altering methoxy positioning) .

- Step 2 : Screen derivatives for biological activity (e.g., enzyme inhibition assays) and correlate results with steric/electronic parameters (e.g., Hammett constants) .

- Step 3 : Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Advanced: How should researchers address discrepancies in crystallographic data refinement?

Q. Methodology :

- Step 1 : Re-process raw diffraction data with SHELXL to check for missed symmetry (e.g., twinning or disorder) .

- Step 2 : Validate thermal displacement parameters (ADPs) and occupancy ratios for disordered atoms.

- Step 3 : Cross-validate with spectroscopic data (e.g., IR or Raman) to confirm functional group orientations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.